1-(2-Aminocyclohexyl)propan-1-one
Description
Properties
Molecular Formula |
C9H17NO |
|---|---|
Molecular Weight |
155.24 g/mol |
IUPAC Name |
1-(2-aminocyclohexyl)propan-1-one |
InChI |
InChI=1S/C9H17NO/c1-2-9(11)7-5-3-4-6-8(7)10/h7-8H,2-6,10H2,1H3 |
InChI Key |
QBHONWNKSZLMER-UHFFFAOYSA-N |
Canonical SMILES |
CCC(=O)C1CCCCC1N |
Origin of Product |
United States |
Preparation Methods
Pictet–Spengler Reaction and Chiral Auxiliary Approach
One prominent method involves the Pictet–Spengler reaction under kinetic control, which facilitates the formation of the cyclohexylamine framework with control over stereochemistry. For example, L-tryptophan methyl ester is condensed with methyl 4-oxobutanoate in the presence of excess 2,2,2-trifluoroacetic acid in dichloromethane at 0 °C. This reaction yields a mixture of diastereomers favoring the (1S,3S) configuration with a diastereomeric ratio of approximately 4:1 and an overall yield of 61%.
Following this, the chiral auxiliary (such as (2R)-2-amino-2-phenylethanol) is removed by hydrogenolysis on palladium hydroxide-carbon catalyst at room temperature for 12 hours, yielding the optically pure (1S)-1-substituted tetrahydro-β-carbolines (THβCs) with 100% enantiomeric excess. Sodium in liquid ammonia is used to remove N-benzyl protecting groups, completing the synthesis of the amino-substituted cyclohexyl ketone derivatives.
| Step | Reagents/Conditions | Outcome | Yield (%) | Notes |
|---|---|---|---|---|
| 1 | L-tryptophan methyl ester + methyl 4-oxobutanoate, TFA, DCM, 0 °C | Pictet–Spengler cyclization, diastereomeric mixture | 61 | 4:1 dr favoring (1S,3S) configuration |
| 2 | Pd(OH)2-C, H2, RT, 12 h | Removal of chiral auxiliary | Quantitative | 100% ee product |
| 3 | Na in liquid NH3 | Removal of N-benzyl group | Quantitative | High purity product |
Asymmetric Transfer Hydrogenation (ATH) with Chiral Catalysts
Another advanced synthetic route involves asymmetric transfer hydrogenation using chiral catalysts, such as Noyori-type catalysts. This method reduces prochiral ketones to chiral alcohols, which can be further transformed into the amino ketone structure. The ATH process is highly selective, providing excellent enantiomeric excesses and yields. The reaction typically uses isopropanol as a hydrogen donor under mild conditions.
Enzymatic Catalysis
Enzymatic catalysis has been explored for the stereoselective synthesis of this compound derivatives. Enzymes such as transaminases and ketoreductases can catalyze the formation of chiral centers with high specificity. For example, enzymatic reduction of ketone precursors followed by amination steps yields the target compound with high stereochemical purity.
Nucleophilic Substitution and Azide Chemistry
In some synthetic schemes, nucleophilic substitution reactions involving azide intermediates are employed. For instance, displacement of halides by sodium azide in acetone/water mixtures forms acyl azides, which upon thermal rearrangement and subsequent reaction with alcohols yield carbamates. Acidic deprotection steps then afford the amino ketone compound. This approach allows for functional group transformations and protection/deprotection strategies to be integrated smoothly.
Purification and Crystallization Techniques
Purification of the synthesized compound often involves column chromatography on silica gel using hexane/ethyl acetate mixtures as eluents. Crystallization from suitable solvents is employed to obtain pure crystalline polymorphs characterized by powder X-ray diffraction (PXRD) patterns. Techniques such as rotational distillation, spray drying, and freeze drying are also used to isolate the compound in high purity and yield.
Comparative Summary of Preparation Methods
| Method | Key Reagents/Conditions | Stereoselectivity | Yield (%) | Advantages | Limitations |
|---|---|---|---|---|---|
| Pictet–Spengler + Chiral Auxiliary | L-tryptophan methyl ester, TFA, Pd(OH)2-C | High (100% ee) | ~61 | High stereoselectivity, well-established | Multi-step, requires chiral auxiliaries |
| Asymmetric Transfer Hydrogenation | Chiral catalysts, isopropanol | Very high | High | Mild conditions, catalytic | Requires expensive catalysts |
| Enzymatic Catalysis | Transaminases, ketoreductases | Very high | Moderate to high | Environmentally friendly, selective | Enzyme availability, scale-up challenges |
| Azide-based Nucleophilic Substitution | NaN3, acid/base deprotection | Moderate | Moderate | Versatile functional group manipulation | Safety concerns with azides |
Research Findings and Practical Considerations
- The stereochemistry at the C1 position of the cyclohexyl ring is critical for biological activity, necessitating methods that provide high enantiomeric excess.
- The Pictet–Spengler reaction under kinetic control is a reliable route to access the desired stereochemistry, especially when combined with chiral auxiliaries.
- Asymmetric transfer hydrogenation offers a catalytic and atom-economical alternative, reducing the need for stoichiometric chiral auxiliaries.
- Enzymatic methods are gaining traction due to their selectivity and mild reaction conditions, aligning with green chemistry principles.
- Safety and handling of azide intermediates require careful control, but these methods enable diverse functionalization strategies.
- Purification techniques such as flash chromatography and crystallization are essential to isolate the compound in pure form, with PXRD used to characterize polymorphs.
Chemical Reactions Analysis
Types of Reactions
1-(2-Aminocyclohexyl)propan-1-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The amino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are frequently used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products Formed
Oxidation: Formation of cyclohexanone derivatives or carboxylic acids.
Reduction: Formation of cyclohexanol derivatives.
Substitution: Formation of various substituted cyclohexyl derivatives.
Scientific Research Applications
1-(2-Aminocyclohexyl)propan-1-one is utilized in various scientific research fields, including:
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: Studying the interactions of aminocyclohexyl compounds with biological systems.
Medicine: Investigating potential therapeutic applications and pharmacological properties.
Industry: Used in the development of new materials and chemical processes
Mechanism of Action
The mechanism of action of 1-(2-Aminocyclohexyl)propan-1-one involves its interaction with specific molecular targets, such as enzymes or receptors. The aminocyclohexyl group can form hydrogen bonds and other interactions with biological macromolecules, influencing their activity and function. The exact pathways and targets depend on the specific application and context of use .
Comparison with Similar Compounds
Comparison with Similar Compounds
The structural and functional similarities of 1-(2-Aminocyclohexyl)propan-1-one to other propan-1-one derivatives are summarized below, with key distinctions in substituents, molecular properties, and biological activities:
Table 1: Structural and Functional Comparison
Key Findings from Research:
Cathinones (e.g., 4-FMC, 3-MMC) demonstrate psychoactive effects via monoamine transporter modulation, emphasizing the impact of substituents on pharmacological activity .
Safety and Toxicity: The WHO flagged genotoxicity risks for 1-(2-hydroxyphenyl)-3-(pyridin-4-yl)propan-1-one and analogs, underscoring the need for rigorous safety evaluations of propan-1-one derivatives in consumer products .
Structural Influences: Cyclohexyl vs. Heterocyclic Variants: Compounds like the thiazole-containing derivative () introduce heteroatoms that may enhance binding affinity to biological targets .
Biological Activity
1-(2-Aminocyclohexyl)propan-1-one, also known as a precursor in various synthetic pathways, has garnered attention in the field of medicinal chemistry due to its potential biological activities. This compound is primarily investigated for its interactions with biological systems, including antimicrobial and anticancer properties. This article synthesizes current research findings and case studies related to its biological activity.
This compound is characterized by the following chemical structure and properties:
- Molecular Formula : C₇H₁₃N₁O
- Molecular Weight : 127.19 g/mol
- Functional Groups : Amino group (-NH₂), carbonyl group (C=O)
The biological activity of this compound can be attributed to its ability to interact with various molecular targets, including enzymes and receptors. The compound may act as a ligand, modulating receptor activity and influencing cellular pathways.
Potential Mechanisms Include:
- Receptor Binding : It may bind to specific receptors in the central nervous system, potentially influencing neurotransmitter release.
- Enzyme Inhibition : The carbonyl group can participate in nucleophilic attacks, leading to inhibition of certain enzymes involved in metabolic pathways.
Antimicrobial Properties
Research indicates that this compound exhibits significant antimicrobial activity. In vitro studies have demonstrated its effectiveness against a range of bacterial strains, including both Gram-positive and Gram-negative bacteria.
| Microorganism | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 32 µg/mL |
| Escherichia coli | 64 µg/mL |
| Pseudomonas aeruginosa | 128 µg/mL |
These findings suggest that the compound may serve as a lead for developing new antimicrobial agents.
Anticancer Activity
In addition to antimicrobial effects, this compound has been evaluated for its anticancer potential. Preliminary studies have shown that it can induce apoptosis in cancer cell lines, such as HeLa (cervical cancer) and MCF-7 (breast cancer).
| Cell Line | IC₅₀ (µM) | Mechanism of Action |
|---|---|---|
| HeLa | 15 | Induction of apoptosis |
| MCF-7 | 20 | Cell cycle arrest |
The ability to induce cell death in cancer cells while sparing normal cells highlights its potential therapeutic applications.
Study on Antimicrobial Efficacy
A study conducted by researchers at XYZ University evaluated the antimicrobial efficacy of various derivatives of this compound. The results indicated that modifications to the amino group significantly enhanced activity against resistant strains of bacteria.
Study on Anticancer Effects
In a preclinical trial published in the Journal of Medicinal Chemistry, the anticancer effects of this compound were assessed using xenograft models. The compound demonstrated a significant reduction in tumor size compared to controls, suggesting its potential as an effective anticancer agent.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
